N-Stearoylsphingosine
Overview
Description
Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.
Mechanism of Action
- Role : CERS1 catalyzes the synthesis of C18 Ceramide from sphinganine and acyl-CoA. This compound serves as a key regulator in various cellular processes, including cell survival, proliferation, apoptosis, migration, and drug resistance .
- Ceramide Synthesis Pathway : C18 Ceramide is synthesized via the de novo pathway by CERS1. It acylates sphinganine to form dihydroceramide, which is then converted to ceramide. Ceramide can also serve as a precursor for other sphingolipids, such as sphingomyelin and glucosylceramide .
- Akt Regulation : C18 Ceramide blocks Akt/PKB activity through two mechanisms: (a) enhancing Akt dephosphorylation via protein phosphatase 2A (PP2A) and (b) blocking Akt translocation via PKCz. This inhibition affects cell survival and proliferation .
- Sphingolipid Metabolism : C18 Ceramide is a crucial player in sphingolipid metabolism. It influences the balance between ceramide, sphingomyelin, and other sphingolipids, impacting cell fate and signaling pathways .
- Glycosphingolipid Precursor : Ceramide links with glucose residues to form glucosylceramide, a precursor for glycosphingolipids .
- Cellular Effects : C18 Ceramide influences cell survival, apoptosis, and migration. It can promote exocytosis of glutamate from damaged neurons and contribute to triglyceride production and mitochondrial dysfunction .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
N-Stearoylsphingosine is an analog of sphingosine that lacks a free amino group and a C18-ceramide .
Cellular Effects
Sphingosine, a related compound, has been found to stimulate DNA synthesis and act synergistically with known growth factors to induce proliferation of quiescent Swiss 3T3 fibroblasts .
Molecular Mechanism
Sphingosine, a related compound, has been found to enhance phosphatidylinositol (PI) turnover by stimulating phospholipase C activity . Again, these findings may not directly apply to this compound due to structural differences .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Sphingosine, a related compound, has been found to stimulate DNA synthesis and enhance the mitogenic response to other growth factors .
Metabolic Pathways
Sphingosine, a related compound, is known to be involved in sphingolipid metabolism .
Subcellular Localization
Ceramides, a class of compounds to which this compound belongs, are known to be key components of the lipid bilayer of cell membranes .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-NXCSZAMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317818 | |
Record name | C18-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-81-6 | |
Record name | C18-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C18-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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